Cas no 51605-32-4 (Ethyl 5-methyl-1H-imidazole-4-carboxylate)

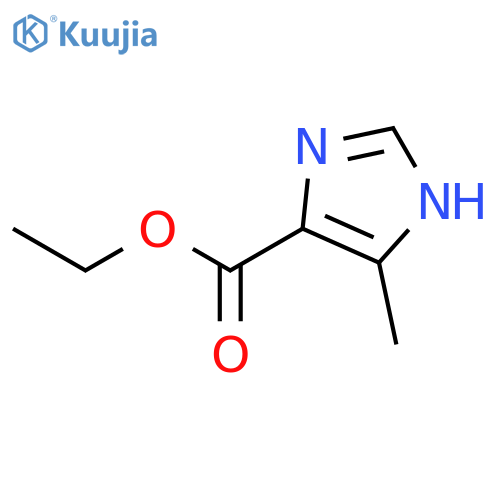

51605-32-4 structure

商品名:Ethyl 5-methyl-1H-imidazole-4-carboxylate

Ethyl 5-methyl-1H-imidazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-methyl-1H-imidazole-4-carboxylate

- 1H-Imidazole-5-carboxylic acid, 4-Methyl-, ethyl ester

- Ethyl 4-methyl-5-imidazolecarboxylate

- Ethyl-4-methyl-5-imidazolecarboxylate

- Ethyl5-methyl-1H-4-imidazolecarboxylate

- 5-Methyl-1H-imidazole-4-carboxylic acid ethyl ester

- 1H-Imidazole-4-carboxylic acid,5-methyl-,ethyl ester

- 4-Ethoxycarbonyl-5-methylimidazole

- Ethyl 5-methyl-1H-4-imidazolecarboxylate

-

- MDL: MFCD00014487

- インチ: 1S/C7H10N2O2/c1-3-11-7(10)6-5(2)8-4-9-6/h4H,3H2,1-2H3,(H,8,9)

- InChIKey: VLDUBDZWWNLZCU-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=C(C)NC=N1)OCC

計算された属性

- せいみつぶんしりょう: 154.07400

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- ひょうめんでんか: 0

- 互変異性体の数: 4

じっけんとくせい

- 色と性状: けっしょう

- ゆうかいてん: 204-206 °C (lit.)

- ふってん: 323.6°C at 760 mmHg

- ようかいど: chloroform/methanol: soluble50mg/mL, clear, colorless to light yellow

- PSA: 54.98000

- LogP: 0.89480

- ようかいせい: 使用できません

Ethyl 5-methyl-1H-imidazole-4-carboxylate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S24/25

- セキュリティ用語:S24/25

- ちょぞうじょうけん:Sealed in dry,Room Temperature

Ethyl 5-methyl-1H-imidazole-4-carboxylate 税関データ

- 税関コード:2933290090

- 税関データ:

中国税関コード:

2933290090概要:

2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

Ethyl 5-methyl-1H-imidazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WN229-100g |

Ethyl 5-methyl-1H-imidazole-4-carboxylate |

51605-32-4 | 98+% | 100g |

1836.0CNY | 2021-08-05 | |

| Enamine | EN300-16894-0.05g |

ethyl 4-methyl-1H-imidazole-5-carboxylate |

51605-32-4 | 95% | 0.05g |

$19.0 | 2023-09-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WN229-20g |

Ethyl 5-methyl-1H-imidazole-4-carboxylate |

51605-32-4 | 98+% | 20g |

419.0CNY | 2021-08-05 | |

| Enamine | EN300-16894-2.5g |

ethyl 4-methyl-1H-imidazole-5-carboxylate |

51605-32-4 | 95% | 2.5g |

$27.0 | 2023-09-20 | |

| abcr | AB410847-25g |

Ethyl 4-methyl-1H-imidazole-5-carboxylate; . |

51605-32-4 | 25g |

€125.10 | 2024-06-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E86170-100g |

Ethyl 4-methyl-5-imidazolecarboxylate |

51605-32-4 | 98% | 100g |

¥624.0 | 2023-09-07 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 199893-50G |

Ethyl 5-methyl-1H-imidazole-4-carboxylate |

51605-32-4 | 98% | 50G |

4373.18 | 2021-05-17 | |

| abcr | AB410847-1 g |

Ethyl 4-methyl-1H-imidazole-5-carboxylate |

51605-32-4 | 1g |

€61.80 | 2023-04-24 | ||

| Alichem | A069000001-100g |

Ethyl 4-methyl-5-imidazolecarboxylate |

51605-32-4 | 98% | 100g |

$210.00 | 2023-09-01 | |

| TRC | E926415-100mg |

Ethyl 5-methyl-1h-imidazole-4-carboxylate |

51605-32-4 | 100mg |

$64.00 | 2023-05-18 |

Ethyl 5-methyl-1H-imidazole-4-carboxylate サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:51605-32-4)Ethyl 5-methyl-1H-imidazole-4-carboxylate

注文番号:A7607

在庫ステータス:in Stock

はかる:500g

清らかである:99%

最終更新された価格情報:Monday, 2 September 2024 16:04

価格 ($):427.0

Ethyl 5-methyl-1H-imidazole-4-carboxylate 関連文献

-

Mark G. Simpson,Michael Pittelkow,Stephen P. Watson,Jeremy K. M. Sanders Org. Biomol. Chem. 2010 8 1181

51605-32-4 (Ethyl 5-methyl-1H-imidazole-4-carboxylate) 関連製品

- 23785-21-9(ethyl 1H-imidazole-5-carboxylate)

- 17325-26-7(Methyl 1H-imidazole-5-carboxylate)

- 78892-68-9(Methyl 4-methyl-1H-imidazole-5-carboxylate)

- 85110-06-1(methyl 4-formyl-1H-imidazole-5-carboxylate)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

推奨される供給者

atkchemica

(CAS:51605-32-4)Ethyl 5-methyl-1H-imidazole-4-carboxylate

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:51605-32-4)ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ